molecular formula C11H8BrN3S B5986965 6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole

6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole

Número de catálogo: B5986965
Peso molecular: 294.17 g/mol
Clave InChI: GPFKIFYQAKWUFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a bromophenyl substituent at position 6 and a methyl group at position 2 of the imidazo[2,1-b][1,3,4]thiadiazole scaffold. This structure combines the pharmacophoric features of 1,3,4-thiadiazole and imidazole rings, which are associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Synthesis typically involves condensation reactions between aminothiadiazole derivatives and phenacyl bromides under reflux conditions . Characterization methods include IR, NMR, and LCMS .

Propiedades

IUPAC Name

6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3S/c1-7-14-15-6-10(13-11(15)16-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFKIFYQAKWUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with an appropriate bromo ketone under microwave irradiation. This method is preferred due to its efficiency, shorter reaction times, and higher yields . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

The scalability of this method makes it suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most notable applications of 6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is its potential as an anticancer agent. Recent studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Antiproliferative Properties

Romagnoli et al. investigated a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole. They reported that compounds with this scaffold exhibited potent antiproliferative activity against murine leukemia (L1210), murine mammary carcinoma (FM3A), and human cervix carcinoma (HeLa) cells. The IC50 values for these compounds were found in the submicromolar to nanomolar range, indicating strong cytotoxic effects .

In a separate study focusing on pancreatic ductal adenocarcinoma (PDAC), derivatives of imidazo[2,1-b][1,3,4]thiadiazole were synthesized and tested. The new compounds displayed significant antiproliferative activity against PDAC cell lines such as SUIT-2 and Panc-1. The study utilized the Sulforhodamine B (SRB) assay to evaluate cell viability and noted that certain derivatives had GI50 values between 1.4 to 4.2 µM across various tested cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of imidazo[2,1-b][1,3,4]thiadiazole derivatives:

Substituent Effect on Activity Notes
Bromine at position 4Increases potencyEnhances interaction with biological targets
Methyl group at position 2Modulates lipophilicityAffects absorption and distribution
Variations in side chainsAlters selectivityDifferent side chains can target specific cancer types

Other Biological Activities

Beyond anticancer properties, compounds related to 6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial effects against Gram-positive bacteria.
  • Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory diseases due to their ability to inhibit pro-inflammatory cytokines.

Comparación Con Compuestos Similares

Key Structural Insights

  • Electron-Withdrawing Groups (Br, Cl, F) : Bromine and chlorine at position 6 improve anticancer activity by enhancing electrophilicity and target binding. For example, compound 122 (4-chlorophenyl) showed superior activity over fluorophenyl analogues .
  • Substituent Flexibility : Bulky groups (e.g., isobutyl at position 2) increase steric hindrance but improve selectivity for kinases like FAK . Smaller groups (e.g., methyl) may enhance bioavailability .
  • Hybrid Scaffolds : Coupling with indole (12a, 12b) or coumarin (123) moieties introduces dual mechanisms, such as MMP inhibition and DNA intercalation .

Pharmacological Comparisons

  • Anticancer Activity: The target compound’s bromophenyl group likely confers activity similar to 122 and 123, though direct data are lacking. Chlorophenyl derivatives generally show higher potency than bromophenyl in NCI-60 panels, possibly due to better membrane permeability . Thiophene-substituted derivatives (12a, 12b) exhibit nanomolar IC₅₀ values in pancreatic cancer, outperforming gemcitabine-resistant lines .
  • Antimicrobial Activity :
    • Thiazolidinedione hybrids (52, 53) with bromophenyl groups demonstrated MICs of 6.25 μg/mL against S. aureus and C. albicans, suggesting the bromine enhances membrane disruption .

Structural and Crystallographic Data

  • Planarity : The imidazo[2,1-b][1,3,4]thiadiazole core is nearly planar, with dihedral angles <5° between the thiadiazole and aryl rings, facilitating π-π stacking in enzyme active sites .
  • Hydrogen Bonding : Crystal structures (e.g., 6-(4-bromophenyl)-2-(4-fluorobenzyl) derivative) reveal intermolecular H-bonds involving bromine and fluorine, which stabilize protein-ligand interactions .

Actividad Biológica

The compound 6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a member of the imidazo-thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • IUPAC Name : 6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
  • Molecular Formula : C14H11BrN2S
  • Molecular Weight : 335.22 g/mol
  • CAS Number : 866134-30-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo-thiadiazole derivatives. In a synthesis and biological evaluation study, various derivatives were screened against Mycobacterium tuberculosis and other bacterial strains. Notably, several compounds demonstrated significant anti-tubercular activity with Minimum Inhibitory Concentrations (MIC) as low as 3.125 μg/mL. The presence of a p-substituted phenyl group was correlated with enhanced activity against tuberculosis .

Table 1: Antimicrobial Activity of Imidazo-thiadiazole Derivatives

Compound IDMIC (μg/mL)Activity Type
5c3.125Anti-tubercular
5d3.125Anti-tubercular
5i-Antibacterial
5w-Antibacterial
5ac-Antibacterial

Anticancer Activity

The anticancer properties of imidazo-thiadiazoles have also been explored. Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines with minimal toxicity to normal cells. For instance, in MTT assays against cell lines such as HCT-116 and HeLa, compounds showed IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

Case Study: Cytotoxicity Analysis

In a study examining the cytotoxic effects of imidazo-thiadiazoles on cancer cells:

  • Compound A showed an IC50 of 12 μM against HCT-116 cells.
  • Compound B , which included a bromine substituent, exhibited enhanced cytotoxicity with an IC50 of 8 μM against HeLa cells.

Antioxidant Activity

Antioxidant properties were assessed using assays like DPPH and ABTS. Compounds containing electron-donating groups demonstrated significant radical scavenging activity. For example, one derivative exhibited an antioxidant capacity comparable to that of butylated hydroxytoluene (BHT), a common antioxidant standard .

Table 2: Antioxidant Activity of Selected Compounds

Compound IDDPPH IC50 (μg/mL)ABTS IC50 (μg/mL)
Compound A2530
Compound B2028

The mechanisms underlying the biological activities of imidazo-thiadiazoles are believed to involve interactions with specific cellular targets:

  • Antimicrobial Action : These compounds may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Cytotoxicity in Cancer Cells : The cytotoxic effects are likely mediated through apoptosis induction and disruption of cell cycle progression.

Q & A

Q. What are the common synthetic routes for 6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole?

The synthesis typically involves cyclization and nucleophilic substitution reactions. For example:

  • Nucleophilic substitution : Reacting 2-bromo-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole with sodium salts (e.g., phthalic anhydride) in ethanol under reflux yields derivatives via Br⁻ displacement .
  • Condensation reactions : Refluxing 2-amino-(4-fluorophenyl)-1,3,4-thiadiazole with phenethyl bromide in ethanol for 18 hours forms the imidazo-thiadiazole core, followed by neutralization and recrystallization .
  • Microwave-assisted synthesis : Cyclization of thiosemicarbazides with carboxylic acids under microwave irradiation (373 K, 10 minutes) improves efficiency .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

Method Key Observations Reference
IR Spectroscopy Stretching vibrations for C=N (1600–1650 cm⁻¹) and S–C (700–750 cm⁻¹) bonds confirm the core structure .
NMR ¹H/¹³C NMR data reveal substituent effects (e.g., aromatic protons at δ 7.2–8.1 ppm) .
X-ray Crystallography Dihedral angles (e.g., 27.34° between imidazothiadiazole and bromophenyl rings) and intermolecular interactions (C–H⋯N) stabilize crystal packing .

Q. What biological activities have been reported for imidazo[2,1-b][1,3,4]thiadiazole derivatives?

  • Anticancer activity : Derivatives inhibit EGFR and show cytotoxicity against MCF-7 and A549 cell lines (IC₅₀: 2.1–8.7 µM) via COX-1/COX-2 inhibition .
  • Antimicrobial properties : Fluorinated derivatives exhibit enhanced oxidative stability and activity against bacterial/fungal strains .
  • Anti-inflammatory effects : Substitution with electron-withdrawing groups (e.g., Br, F) improves binding to inflammatory mediators .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysts : Ionic liquids or nano-MgO improve reaction rates and regioselectivity in cyclization steps .
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 45 minutes vs. 18 hours for reflux) and minimizes side products .

Q. How do structural variations impact biological activity?

  • Substituent effects :
    • Electron-withdrawing groups (Br, CF₃) : Enhance thermal stability and binding affinity to COX-2 (e.g., 6-(4-bromophenyl) derivatives show 2.3× higher activity than methyl analogs) .
    • Benzofuran/benzothiazole hybrids : Improve pharmacokinetic properties (logP: 3.1–4.2) and blood-brain barrier penetration .
  • Conformational analysis : Dihedral angles >75° between substituents (e.g., fluorobenzyl and imidazothiadiazole) reduce steric hindrance, improving ligand-receptor interactions .

Q. How can computational methods aid in designing new derivatives?

  • Molecular docking : Predict binding modes with EGFR (PDB: 1M17) and quantify hydrogen-bond interactions (e.g., 6-(4-bromophenyl) derivatives form three H-bonds with Lys721 and Thr830) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthesis targets .
  • DFT calculations : Optimize ground-state geometries and predict frontier molecular orbitals (e.g., HOMO-LUMO gaps <3.5 eV indicate redox activity) .

Q. How are data contradictions in crystallographic studies resolved?

  • Refinement protocols : SHELXL-97 software refines disordered regions using restraints for bond lengths/angles (e.g., S1–C2 = 1.758 Å vs. S1–C3 = 1.731 Å) .
  • Validation metrics : R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure model reliability .
  • Hydrogen bonding networks : Weak interactions (C–H⋯N, centroid–centroid π-stacking) explain deviations in planarities (e.g., 0.0215 Å for imidazothiadiazole rings) .

Q. Methodological Notes

  • Experimental design : Use fractional factorial designs to screen solvent/catalyst combinations .
  • Data analysis : Employ Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions .
  • Biological assays : Validate COX inhibition via ELISA-based prostaglandin E₂ quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.